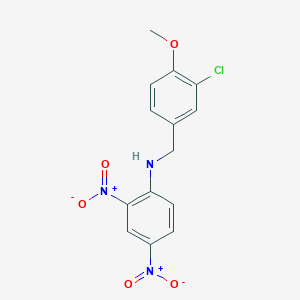

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline

Description

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline core substituted with a 3-chloro-4-methoxybenzyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5/c1-23-14-5-2-9(6-11(14)15)8-16-12-4-3-10(17(19)20)7-13(12)18(21)22/h2-7,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMXOVZSVFCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline typically involves the following steps:

-

Nitration of Aniline: : The starting material, aniline, undergoes nitration to form 2,4-dinitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

-

Formation of 3-chloro-4-methoxybenzyl chloride: : 3-chloro-4-methoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.

-

N-Alkylation: : The final step involves the alkylation of 2,4-dinitroaniline with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and scalability.

Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

-

Reduction: : The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

-

Oxidation: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with Pd/C, SnCl₂ in HCl.

Nucleophiles: Amines, thiols.

Oxidizing Agents: KMnO₄, CrO₃.

Major Products

Amines: From the reduction of nitro groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Carbonyl Compounds: From the oxidation of the methoxy group.

Scientific Research Applications

Herbicidal Activity

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline has been studied for its potential use as a herbicide. Its mechanism involves inhibiting cell division in plants, which is critical for growth. The compound's effectiveness against various weed species has been documented in several studies:

| Weed Species | Effectiveness | Application Rate |

|---|---|---|

| Amaranthus retroflexus | High | 1.5 kg/ha |

| Chenopodium album | Moderate | 2.0 kg/ha |

| Setaria viridis | High | 1.0 kg/ha |

These findings suggest that this compound could be an effective alternative to traditional herbicides, potentially reducing the reliance on more toxic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as a lead molecule for developing new antimicrobial agents.

Case Studies

-

Herbicidal Efficacy Study :

A field study conducted in 2023 evaluated the herbicidal efficacy of this compound on soybean crops infested with common weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its potential for integration into crop management practices. -

Antimicrobial Activity Assessment :

A laboratory study assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at low concentrations, suggesting a promising avenue for further pharmaceutical development.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.

Comparison with Similar Compounds

N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline (BHBANA)

- Structure: Differs in the benzylideneamino group substituted with bromo and diheptyloxy chains.

- Activity: Exhibits anti-biofilm and quorum-sensing disruption properties with MIC values ranging from 0.625 to 2.5 mg/mL .

- Key Difference : The extended alkoxy chains in BHBANA enhance lipid solubility, likely improving membrane penetration compared to the chloro-methoxy substituent in the target compound .

N-(4-Methoxyphenyl)-2,4-dinitroaniline

- Structure : Lacks the chloro and benzyl groups, featuring a simpler 4-methoxyphenyl substitution.

- Properties: Reported with 97% purity in synthesis, indicating robust synthetic accessibility .

N-(3-methylphenyl)-2,4-dinitroaniline

- Structure : Substituted with a methyl group at the meta position.

- Synthesis : Derived from 2,4-dinitrochlorobenzene, similar to the target compound’s likely synthetic pathway. The methyl group’s electron-donating effect may reduce electrophilicity at the aromatic ring, contrasting with the electron-withdrawing chloro group in the target compound .

Physicochemical Properties

Therapeutic Potential

- Cancer Therapy : Symmetrical bis(2,4-dinitrophenyl)diamine derivatives show promise in nitroreductase-based prodrug systems, comparable to CB1954–NfsB combinations . The target compound’s chloro and methoxy substituents might enhance tumor selectivity by modulating redox activation.

- Antimicrobial Activity : BHBANA’s anti-biofilm efficacy suggests that the target compound’s nitro groups could similarly disrupt microbial membranes or enzyme systems, though chlorine’s electronegativity may alter binding kinetics .

Biological Activity

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is a compound of interest due to its potential biological activities, particularly within the pharmaceutical field. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dinitroanilines characterized by the presence of two nitro groups attached to an aromatic ring. The structural formula can be represented as follows:

Key Features:

- Chloro Group: Enhances lipophilicity and biological activity.

- Methoxy Group: May influence the compound's solubility and interaction with biological targets.

- Dinitro Groups: Implicated in various biological interactions and potential toxicological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 - 125 μM |

The compound's mechanism of action appears to involve inhibition of protein synthesis, which is crucial for bacterial growth and reproduction .

Mutagenicity and Toxicity

While the antimicrobial properties are promising, it is essential to consider the mutagenic potential of this compound. The compound shares structural similarities with known mutagens, raising concerns regarding its safety profile in pharmaceutical applications. Current literature suggests that further studies are necessary to assess its mutagenic risks comprehensively .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions starting from commercially available precursors.

-

Starting Materials:

- 3-chloro-4-methoxybenzylamine

- 2,4-dinitrochlorobenzene

-

General Procedure:

- React 3-chloro-4-methoxybenzylamine with 2,4-dinitrochlorobenzene in a suitable solvent under controlled conditions.

- Purification through recrystallization or chromatography.

Case Studies

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of this compound against clinical isolates of MRSA and other pathogens. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated a significant reduction in biofilm formation, which is critical for treating persistent infections .

Toxicological Assessment:

Another study focused on assessing the toxicological profile of this compound using in vitro models. Results highlighted potential cytotoxic effects at higher concentrations, necessitating careful dosage considerations for therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for preparing N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline?

The synthesis typically involves halogenation and amination steps. For brominated analogues, optimal conditions include using HBr-H₂O₂ as a brominating agent with dodecyl sulfonic acid sodium salt as a phase transfer catalyst (PTC) (1:1.2:2 molar ratio of substrate:HBr:H₂O₂; 80–90°C, 3 h; 94.5% yield) . Chlorination may employ NaClO with HCl (45–50°C, 3–4 h; 94.8% yield) . Key intermediates like 2,4-dinitroaniline are synthesized via ammonolysis of 2,4-dinitrochlorobenzene using N,N,N-trimethylbenzenemethanaminium chloride (TMBAC) as a PTC (1:4 molar ratio of substrate:NH₃; 80°C, 8 h; 97.4% yield) .

Q. How is structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) is critical. For example, and NMR spectra (250 MHz and 62.9 MHz, respectively) in CDCl₃ or DMSO-d₆ confirm substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error . Infrared (IR) spectroscopy identifies nitro group vibrations (e.g., asymmetric stretching at ~1520 cm⁻¹) .

Q. What analytical methods are used to detect and quantify this compound in environmental samples?

Solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) and UV detection is standard. SPE cartridges (e.g., hydrophilic-lipophilic balance) pre-concentrate nitroanilines from water. HPLC conditions: C18 column, gradient elution (acetonitrile/water with 0.1% formic acid), detection at 254 nm. Limits of detection (LOD) reach 0.5 μg/L with 72.2–96.1% recovery .

Q. What physicochemical properties influence its solubility and stability?

The compound is sparingly soluble in water (0.06 g/L at 20°C) but dissolves in acidic solutions due to protonation of the aniline group. Melting point is ~188°C, and density is 1.615 g/cm³. Stability in aqueous environments is pH-dependent; hydrolysis occurs under alkaline conditions .

Advanced Research Questions

Q. How do dinitroaniline derivatives interact with tubulin in plant and protozoan systems?

Dinitroanilines bind to α-tubulin, disrupting microtubule polymerization. Molecular docking studies suggest interactions with conserved residues (e.g., Val-181, Phe-200) in the taxol-binding site. Affinity is higher in plant tubulin due to structural differences in the M-loop compared to mammalian isoforms .

Q. What mechanisms underlie hypoxia-selective cytotoxicity in nitroaniline mustards?

Nitro groups act as electron-withdrawing moieties, requiring bioreduction (e.g., via nitroreductases) in hypoxic environments to form hydroxylamines or amines. This activates nitrogen mustards, crosslinking DNA. Compounds like SN 23862 show 60–70-fold selectivity for hypoxic cells (e.g., UV4 cell line) due to low aerobic activation by DT diaphorase .

Q. How can chromatographic separation of nitroaniline isomers be optimized?

Isomer separation requires tailored mobile phases. For 2,4-dinitroaniline vs. 2,6-dinitroaniline, use a phenyl-hexyl column with isocratic elution (acetonitrile:water, 55:45). Retention time differences arise from steric effects of substituents on π-π interactions with the stationary phase .

Q. What redox properties govern the bioreductive activation of nitro groups?

Cyclic voltammetry reveals reduction potentials (E₁/₂) of ~-450 mV (vs. NHE) for 2,4-dinitroaniline derivatives, correlating with hypoxia selectivity. Lower potentials (e.g., -600 mV) reduce activation rates, necessitating carboxamide side chains to enhance solubility and electron withdrawal .

Q. How do molecular modifications affect binding affinity to biological targets?

Substituents on the benzyl group (e.g., 3-chloro-4-methoxy) enhance lipophilicity and π-stacking with aromatic residues in tubulin. Trifluoromethyl groups increase metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in reported synthetic yields for halo-dinitroanilines?

Yield variations arise from brominating agent choice. N-Bromosuccinimide (NBS) in DMF gives lower yields (~85%) compared to HBr-H₂O₂ (~94.5%) due to incomplete reaction control. Kinetic studies (e.g., monitoring by TLC or in situ IR) optimize reagent stoichiometry and temperature .

Methodological Notes

- Synthesis : Prioritize phase transfer catalysts (e.g., TMBAC) for ammonolysis to minimize side reactions .

- Analysis : Use internal standards (e.g., deuterated nitroanilines) to improve HPLC quantification accuracy .

- Biological Assays : Pair tubulin polymerization assays with molecular dynamics simulations to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.